molecular formula C16H13ClO3 B2409592 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione CAS No. 1573547-61-1

1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

Cat. No.: B2409592
CAS No.: 1573547-61-1
M. Wt: 288.73
InChI Key: SPSQILRYYDFYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones These compounds are characterized by the presence of two ketone groups within their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 3-chlorobenzaldehyde and 2-hydroxy-4-methylacetophenone in the presence of a base such as sodium ethoxide. The reaction typically requires refluxing in ethanol for several hours to yield the desired diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like hydroxy and ketone can facilitate interactions with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and methyl groups, which may affect its reactivity and applications.

    1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and reactivity.

    1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: Lacks the methyl group, which may influence its biological activity and interactions.

Uniqueness

1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is unique due to the presence of both chlorophenyl and hydroxy-methylphenyl groups. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSQILRYYDFYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.